molecular formula C6H9N3O2 B1600121 Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate CAS No. 4320-90-5

Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate

Cat. No. B1600121
CAS RN: 4320-90-5
M. Wt: 155.15 g/mol
InChI Key: UJNRKJQCBKSOCA-UHFFFAOYSA-N
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Description

Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate is a triazole derivative . Triazoles are nitrogenous heterocyclic compounds that are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of this compound involves a reaction with potassium carbonate in ethanol at a temperature below 20°C . The reaction mixture is then warmed to room temperature and stirred overnight. The suspension is filtered, and the filtrate is concentrated under reduced pressure .


Molecular Structure Analysis

The molecular structure of this compound includes an α-ketoester functionality and two phenyl substituents . The InChI key for this compound is UJNRKJQCBKSOCA-UHFFFAOYSA-N .


Chemical Reactions Analysis

Triazole compounds, including this compound, are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .


Physical And Chemical Properties Analysis

This compound is a solid or liquid compound with a molecular weight of 155.16 . Its storage temperature is between 2-8°C in a sealed, dry environment .

Scientific Research Applications

Ecological Corrosion Inhibitors

Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, a derivative of Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate, has been investigated for its use as an ecological corrosion inhibitor for mild steel in acidic solutions. These inhibitors demonstrate high inhibition performance, suggesting their utility in protecting metals against corrosion in industrial applications (Nahlé et al., 2021).

Antimicrobial Activity

Ethyl 2-(1H Benzo[d][1, 2, 3]triazole-1-yl] acetate and its derivatives have shown promising antimicrobial activity against bacteria such as Streptococcus aureus and Escherichia coli. This suggests their potential use in developing new antimicrobial agents (Saini et al., 2009).

Coordination Polymers

Derivatives of this compound have been utilized in the synthesis of coordination polymers with transition-metal ions. These materials have intriguing structures and potential applications in catalysis, gas storage, and separation technologies (Hu et al., 2016).

DNA Binding Interactions

Ethyl 2-(2-acetamidothiazol-4-yl)acetate, a compound structurally related to this compound, has been synthesized and studied for its DNA binding interactions. This compound binds well with DNA, indicating its potential use in biochemical research and drug design (Iqbal et al., 2019).

Supramolecular Synthons

The acid hydrolysis of ethyl 4H-1,2,4-triazol-4-yl-acetate leads to the formation of 4H-1,2,4-triazol-4-yl acetic acid, a versatile synthon for constructing supramolecular structures. This highlights the compound's utility in the field of crystal engineering and material science (Naik et al., 2010).

Safety and Hazards

This compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Triazole compounds have shown potential in various biological activities, making them a promising area for future research . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is one of the future directions .

properties

IUPAC Name

ethyl 2-(triazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-9-7-3-4-8-9/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNRKJQCBKSOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438120
Record name Ethyl (2H-1,2,3-triazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4320-90-5
Record name Ethyl (2H-1,2,3-triazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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